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Abstract
4-Hydroxy-3-nitropyridine is a pivotal heterocyclic compound, serving as a versatile

intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its value in

medicinal chemistry and drug discovery, particularly for developing biologically active

compounds, necessitates unambiguous structural confirmation and purity assessment.[1] This

technical guide provides an in-depth analysis of the core spectroscopic techniques used to

characterize 4-Hydroxy-3-nitropyridine, grounded in the principles of experimental causality

and self-validating methodologies. We will explore Proton and Carbon-13 Nuclear Magnetic

Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS), offering both field-proven insights and detailed

protocols for researchers.

Molecular Structure and Spectroscopic Implications
4-Hydroxy-3-nitropyridine (C₅H₄N₂O₃, Molar Mass: 140.10 g/mol ) features a pyridine ring

substituted with a hydroxyl (-OH) group at position 4 and a nitro (-NO₂) group at position 3.[2]

[3] This substitution pattern creates a unique electronic environment that governs its

spectroscopic behavior. The electron-withdrawing nature of the nitro group and the interplay of

tautomeric forms (the pyridinol form vs. the pyridone form) are critical considerations in spectral
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interpretation. The compound typically appears as a white to light yellow solid with a high

melting point, indicating significant intermolecular forces.[2]

Chemical Structure:

alt text

Source: Sigma-Aldrich[3]

Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the structure of 4-Hydroxy-3-
nitropyridine, providing precise information about the number, connectivity, and chemical

environment of protons on the pyridine ring.

Expertise & Causality: Understanding the ¹H NMR
Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals

corresponding to the protons at positions 2, 5, and 6 of the pyridine ring.

The Nitro Group's Influence: The strongly electron-withdrawing nitro group at C-3

significantly deshields adjacent protons. Therefore, the proton at C-2 (H-2) is expected to

appear furthest downfield (at a higher ppm value).

The Hydroxyl Group's Influence: The hydroxyl group at C-4 can exhibit either electron-

donating (via resonance) or weakly withdrawing (via induction) effects, influencing the

protons at C-5.

Spin-Spin Coupling: The coupling constants (J-values) are diagnostic. Protons on adjacent

carbons (vicinal coupling) will split each other's signals. For instance, H-5 and H-6 are vicinal

and should appear as doublets due to coupling with each other.

Experimental Protocol & Data
Protocol:
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Sample Preparation: Dissolve ~5-10 mg of 4-Hydroxy-3-nitropyridine in approximately 0.6

mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen

for its ability to dissolve the polar analyte and to avoid exchange of the labile hydroxyl proton.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. Use the residual solvent peak

(DMSO-d₆ at ~2.50 ppm) as an internal reference.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

raw data (Free Induction Decay).

Workflow for ¹H NMR Analysis
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing

Weigh ~10 mg of Sample

Dissolve in 0.6 mL DMSO-d6

Tune & Shim Spectrometer

Acquire FID

Fourier Transform

Phase & Baseline Correction

Integrate & Pick Peaks

output

Final Spectrum

Click to download full resolution via product page

Caption: Standard workflow for acquiring a ¹H NMR spectrum.
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Data Summary:

Proton Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 6.58 Doublet (d) 6.0

H-6 7.85 Doublet (d) 6.0

H-2 8.88 Singlet (s) N/A

Source: ChemicalBook[2]

Spectral Interpretation
δ 8.88 (s, 1H): This downfield singlet is assigned to H-2. Its significant deshielding is a direct

consequence of the adjacent, powerfully electron-withdrawing nitro group. It appears as a

singlet because its ortho neighbor (C-3) has no proton.

δ 7.85 (d, J = 6.0 Hz, 1H): This signal is assigned to H-6. It is a doublet due to vicinal

coupling with H-5.

δ 6.58 (d, J = 6.0 Hz, 1H): This signal corresponds to H-5. It is also a doublet from coupling

with H-6, appearing at a higher field (more shielded) compared to the other ring protons. The

coupling constant of 6.0 Hz is typical for vicinal protons on a pyridine ring.

Carbon (¹³C) NMR Spectroscopy
¹³C NMR provides complementary information, revealing the electronic environment of each

carbon atom in the molecule.

Expertise & Causality: Predicting the ¹³C Spectrum
Five distinct signals are expected for the five carbons of the pyridine ring.

Substituent Effects: The carbon directly attached to the nitro group (C-3) and the hydroxyl

group (C-4) will be significantly influenced. The nitro group's strong deshielding effect will

shift C-3 downfield.
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Quaternary Carbons: C-3 and C-4 are quaternary (not attached to any protons) and will

typically show lower intensity signals in a standard proton-decoupled spectrum.

Chemical Shifts: Carbons adjacent to the electronegative nitrogen atom (C-2 and C-6) will be

deshielded and appear at higher ppm values than C-5.

Experimental Protocol & Data
Protocol: The protocol is similar to ¹H NMR, but with a wider spectral width and typically

requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A

proton-decoupled experiment is standard to produce a spectrum of singlets.

Workflow for ¹³C NMR Analysis
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Sample Preparation

Data Acquisition (101 MHz)

Data Processing

Weigh ~20-30 mg of Sample

Dissolve in 0.6 mL DMSO-d6

Proton Decoupling ON

Acquire Scans (e.g., 1024)

Fourier Transform

Reference to Solvent (39.52 ppm)

output

Final Spectrum

Click to download full resolution via product page

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
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Data Summary: While specific ¹³C NMR data for 4-Hydroxy-3-nitropyridine is not readily

available in the searched literature, predictions can be made based on known substituent

effects on pyridine rings.[4][5] The expected chemical shift regions would be:

C-4 (bearing -OH): ~160-165 ppm

C-2, C-6 (adjacent to N): ~140-150 ppm

C-3 (bearing -NO₂): ~130-140 ppm

C-5: ~110-120 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule by

detecting their characteristic vibrational frequencies.

Expertise & Causality: Interpreting Key Vibrational
Bands

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to

the hydroxyl group, broadened by hydrogen bonding.

N-O Stretches (Nitro Group): The nitro group will exhibit two strong, characteristic stretching

vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around

1340-1380 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600

cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons will be visible in

the fingerprint region below 900 cm⁻¹.

Experimental Protocol & Data
Protocol:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the

sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press into a transparent disc.

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-

400 cm⁻¹.

Analysis: Identify and label the significant absorption peaks.

Data Summary:

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H Stretch (Hydrogen-bonded)

~1530 Asymmetric NO₂ Stretch

~1350 Symmetric NO₂ Stretch

~1600-1400 Aromatic C=C and C=N Ring Stretches

Note: These are characteristic ranges. Specific peak values can be found on spectral

databases.[6]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its

structure through fragmentation patterns.

Expertise & Causality: Predicting the Mass Spectrum
Molecular Ion Peak [M]⁺: The primary piece of information is the molecular ion peak, which

should correspond to the molecular weight of the compound (140.10 g/mol ). High-resolution

mass spectrometry (HRMS) can confirm the elemental formula (C₅H₄N₂O₃).

Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 141.03),

[M+Na]⁺ (m/z 163.01), and [M-H]⁻ (m/z 139.01) are expected.[7]

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the

loss of NO₂ (mass 46) and NO (mass 30).
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Experimental Protocol & Data
Protocol:

Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol/water) and

introduce it into the mass spectrometer via direct infusion or coupled with liquid

chromatography (LC).

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in both positive

and negative modes to observe various adducts.

Analysis: Detect the mass-to-charge ratio (m/z) of the resulting ions.

Data Summary (Predicted ESI-MS):

m/z (Mass-to-Charge Ratio) Ion Assignment

141.029 [M+H]⁺

163.011 [M+Na]⁺

139.015 [M-H]⁻

Source: PubChemLite (Predicted Data)[7]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the molecule.

Analysis and Interpretation
The conjugated system of the nitropyridine ring will result in strong UV absorption. The

presence of the nitro and hydroxyl groups, which act as auxochromes, will shift the absorption

maxima (λ_max). For similar compounds like 4-nitropyridine N-oxide, absorptions are noted in

the long-wavelength UV region (330-355 nm), and 4-Hydroxy-3-nitropyridine is expected to

absorb in a similar range.[8][9] The exact λ_max is solvent-dependent due to solvatochromic

effects.
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Integrated Spectroscopic Validation
No single technique provides the complete picture. The true power of spectroscopic analysis

lies in integrating the data from all methods to build a self-validating conclusion.

Logic Diagram for Structural Confirmation

Experimental Data

MS
m/z = 140

(Confirms C₅H₄N₂O₃)

Structure Confirmed:
4-Hydroxy-3-nitropyridine

Correct Mass

IR
O-H Stretch (~3400)

NO₂ Stretches (~1530, 1350)

Correct Functional Groups

¹H NMR
3 Aromatic Protons

Downfield Shift (H-2 at 8.88)

Correct Proton Environment
& Connectivity

¹³C NMR
5 Distinct Carbon Signals

Correct Carbon Skeleton

Click to download full resolution via product page

Caption: Integrated logic for structure confirmation.

This integrated approach ensures trustworthiness. The mass spectrometry data confirms the

molecular formula. IR spectroscopy validates the presence of the key hydroxyl and nitro

functional groups. ¹H and ¹³C NMR spectroscopy then piece together the precise atomic

arrangement, confirming the substitution pattern and completing the structural puzzle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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